molecular formula C16H12N2O2S B2581653 2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid CAS No. 937601-81-5

2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2581653
CAS No.: 937601-81-5
M. Wt: 296.34
InChI Key: JDRMRZYXTGHJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a diphenylamino group and a carboxylic acid group

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that therapeutic peptides, which are similar in size and complexity, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . . These properties may also apply to this compound, affecting its bioavailability.

Result of Action

Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds . Therefore, these factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with diphenylamine and carbon disulfide, followed by oxidation and cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar chemical reactivity.

    Diphenylamine Derivatives: Compounds such as N-phenyl-1,2-benzenediamine have similar diphenylamine moieties and are used in similar applications.

Uniqueness

2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the thiazole ring and diphenylamino group, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block in organic synthesis and its utility in various scientific research applications .

Properties

IUPAC Name

2-(N-phenylanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-14)18(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRMRZYXTGHJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.